2-Amino-3,6-dichlorobenzoic acid
Overview
Description
2-Amino-3,6-dichlorobenzoic acid is an organic compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 g/mol . It is characterized by the presence of two chlorine atoms, an amino group, and a carboxylic acid group attached to a benzene ring. This compound is primarily used as a pharmaceutical intermediate and in chemical research .
Scientific Research Applications
2-Amino-3,6-dichlorobenzoic acid has several applications in scientific research:
Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.
Chemical Research: Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,6-dichlorobenzoic acid typically involves the chlorination of anthranilic acid (2-aminobenzoic acid) under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms on the benzene ring with chlorine atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through crystallization or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,6-dichlorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, while reduction reactions can convert the carboxylic acid group to an alcohol.
Condensation Reactions: The compound can participate in condensation reactions to form amides or esters.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing chlorine atoms.
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols or amines.
Mechanism of Action
The mechanism of action of 2-Amino-3,6-dichlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dichlorobenzoic acid: Similar structure but with chlorine atoms at different positions.
2-Amino-4,6-dichlorobenzoic acid: Another isomer with chlorine atoms at different positions.
3-Amino-2,5-dichlorobenzoic acid: Similar compound with different substitution pattern.
Uniqueness
2-Amino-3,6-dichlorobenzoic acid is unique due to its specific substitution pattern, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
IUPAC Name |
2-amino-3,6-dichlorobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c8-3-1-2-4(9)6(10)5(3)7(11)12/h1-2H,10H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIREQFMYZQWLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)O)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863083 | |
Record name | 2-Amino-3,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3032-32-4 | |
Record name | Benzoic acid, 2-amino-3,6-dichloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032324 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-3,6-dichlorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70863083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-DICHLOROANTHRANILIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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